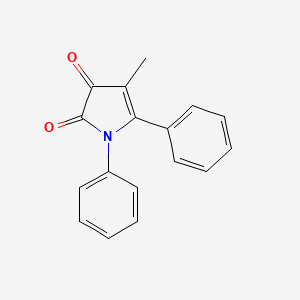
Methyl (2R,3S)-2-hydroxy-3-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3S)-2-hydroxy-3-methylpentanoate is an organic compound with a specific stereochemistry, characterized by the presence of a hydroxyl group and a methyl group on a pentanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-2-hydroxy-3-methylpentanoate can be achieved through several methods. One common approach involves the asymmetric Michael reaction of aldehydes and nitroalkenes, followed by reduction and esterification steps . The reaction typically requires a chiral catalyst to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R,3S)-2-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.
Aplicaciones Científicas De Investigación
Methyl (2R,3S)-2-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme-substrate interactions due to its specific stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of Methyl (2R,3S)-2-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets, often enzymes or receptors, where its stereochemistry plays a crucial role. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S,3R)-2-hydroxy-3-methylpentanoate
- Methyl (2R,3R)-2-hydroxy-3-methylpentanoate
- Methyl (2S,3S)-2-hydroxy-3-methylpentanoate
Uniqueness
Methyl (2R,3S)-2-hydroxy-3-methylpentanoate is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its stereoisomers. This makes it valuable in applications where chirality is a determining factor for efficacy and function.
Propiedades
Número CAS |
56577-29-8 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
methyl (2R,3S)-2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-4-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |
Clave InChI |
OQXGUAUSWWFHOM-NTSWFWBYSA-N |
SMILES isomérico |
CC[C@H](C)[C@H](C(=O)OC)O |
SMILES canónico |
CCC(C)C(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



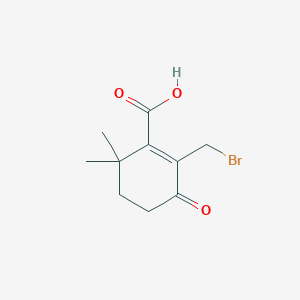
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)

![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
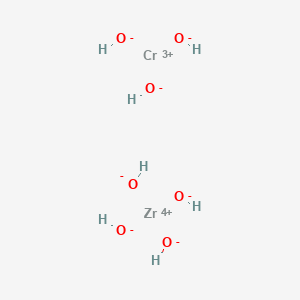
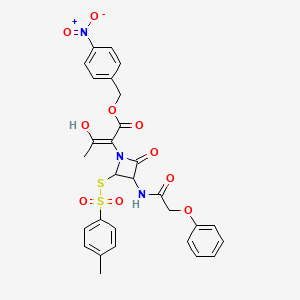
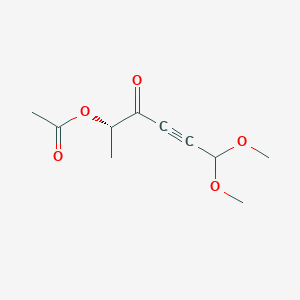
![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)
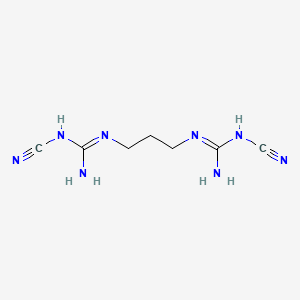
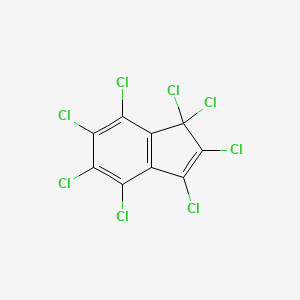
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
